

GSK1059615 In Vitro Assay Application Notes

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Compound of Interest

Compound Name: GSK1059615

Cat. No.: B1672348

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Introduction

GSK1059615 is a potent and reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] As an ATP-competitive inhibitor, it targets multiple isoforms of the class I PI3K family and mTOR, key components of the PI3K/AKT/mTOR signaling pathway.[1][3] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers.[3][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of **GSK1059615**.

Data Presentation

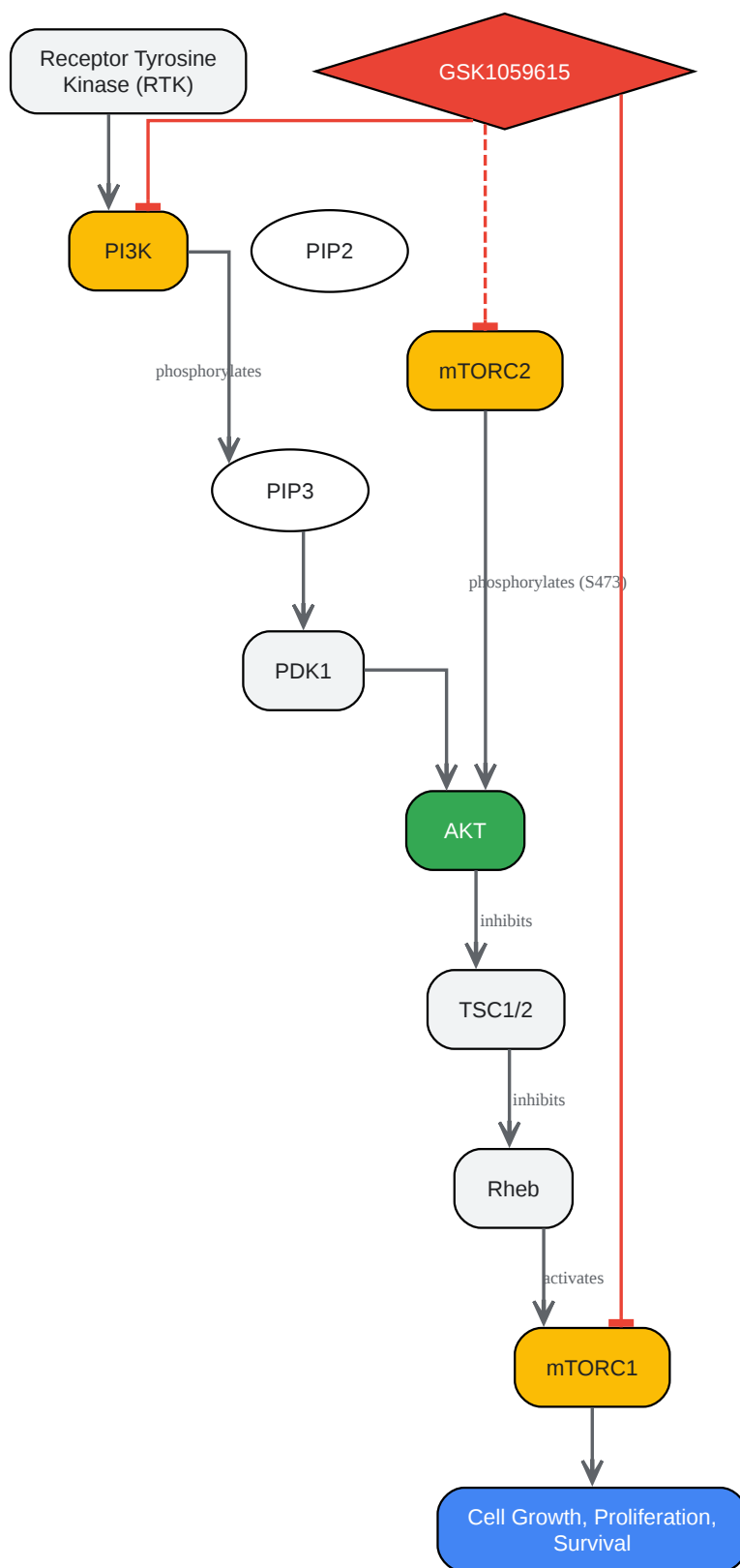
Table 1: Inhibitory Activity of GSK1059615 against PI3K Isoforms and mTOR

Target	IC50 (nM)	Ki (nM)	Assay Conditions
PI3K α	0.4[5][6]	0.42[1]	Cell-free HTRF assay
PI3K β	0.6[5][6]	0.6[1]	Cell-free HTRF assay
PI3K γ	5[5][6]	0.47[1]	Cell-free HTRF assay
PI3K δ	2[5][6]	1.7[1]	Cell-free HTRF assay
mTOR	12[5][6]	-	Cell-free assay

Table 2: Cellular Activity of GSK1059615

Cell Line	Assay	IC50 (nM)
T47D	p-Akt (S473) inhibition	40[1][2]
BT474	p-Akt (S473) inhibition	40[1][2]

Signaling Pathway



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Caption: PI3K/mTOR signaling pathway and points of inhibition by **GSK1059615**.

Experimental Protocols

PI3K HTRF Kinase Assay

This protocol is adapted from a homogeneous time-resolved fluorescence (HTRF) based assay to measure the inhibition of PI3K isoforms by **GSK1059615**.^[1]

Materials:

- **GSK1059615**
- PI3K α , PI3K β , PI3K γ , PI3K δ enzymes
- PIP2 (Substrate)
- ATP
- PI3K Reaction Buffer
- DTT
- Stop Solution
- Detection Solution
- 384-well low-volume assay plates
- DMSO

Procedure:

- Prepare serial dilutions of **GSK1059615** (e.g., 3-fold) in DMSO.
- Transfer 50 nL of the diluted **GSK1059615** to a 384-well assay plate.
- Prepare the PI3K Reaction Buffer by diluting the stock 1:4 with deionized water. Add freshly prepared DTT to a final concentration of 5 mM.

- Add 2.5 μ L of the appropriate PI3K enzyme in reaction buffer to each well. Enzyme concentrations: 400 pM for PI3K α and PI3K δ , 200 pM for PI3K β , and 1 nM for PI3K γ .[\[1\]](#)
- Incubate the plates at room temperature for 15 minutes.
- Prepare a 2x substrate solution containing PIP2 and ATP in 1x reaction buffer.
 - For PI3K α , β , and δ assays: 150 mM NaCl and 100 μ M ATP.[\[1\]](#)
 - For PI3K γ assay: no NaCl and 15 μ M ATP.[\[1\]](#)
 - All reactions are run at 10 μ M PIP2.[\[1\]](#)
- Initiate the reactions by adding 2.5 μ L of the 2x substrate solution to each well.
- Incubate the plates at room temperature for 1 hour.
- Stop the reactions by adding 2.5 μ L of Stop Solution.
- Add 2.5 μ L of Detection Solution to each well to process the quenched reactions for product formation.
- Read the plate on an HTRF-compatible reader.
- Calculate IC50 values from the resulting data.

Cellular p-Akt (S473) Inhibition Assay

This protocol describes the measurement of Akt phosphorylation at Serine 473 in cancer cell lines treated with **GSK1059615**.[\[1\]](#)

Materials:

- T47D or BT474 cancer cells
- **GSK1059615**
- Cell culture medium

- 96-well clear flat-bottomed plates
- PBS (cold)
- MSD Lysis Buffer
- Wash Buffer
- Akt duplex assay kit (e.g., Meso Scale Discovery)

Procedure:

- Seed cells at a density of 1×10^4 cells per well in 96-well plates and incubate overnight.[\[1\]](#)[\[2\]](#)
- Treat the cells with various concentrations of **GSK1059615** and incubate for 30 minutes.[\[1\]](#)[\[2\]](#)
- Aspirate the media and wash the cells once with cold PBS.[\[1\]](#)[\[2\]](#)
- Add 80 μ L of MSD Lysis Buffer to each well and incubate on a shaker at 4°C for at least 30 minutes.[\[1\]](#)[\[2\]](#)
- For the Akt duplex assay, wash the assay plates four times with 200 μ L/well of wash buffer.[\[1\]](#)[\[2\]](#)
- Add 60 μ L of cell lysate to each well of the assay plate and incubate on a shaker at room temperature for 1 hour.[\[1\]](#)[\[2\]](#)
- Follow the manufacturer's instructions for the specific Akt duplex assay kit for subsequent antibody additions, washing steps, and signal detection.
- Determine the IC₅₀ value for the inhibition of Akt phosphorylation.

In Vitro mTOR Kinase Assay

This is a general protocol for an in vitro mTOR kinase assay to evaluate the inhibitory effect of **GSK1059615**.

Materials:

- Active mTOR enzyme
- Inactive S6K protein (substrate)
- **GSK1059615**
- Kinase Buffer (25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β -glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na_3VO_4 , 10 mmol/L MgCl_2 , and 5 mmol/L MnCl_2)
- ATP
- SDS-PAGE reagents
- Western blot reagents (primary antibody against phospho-S6K, secondary antibody)

Procedure:

- Set up kinase reactions in microcentrifuge tubes.
- Add 250 ng of active mTOR and 1 μg of inactive S6K protein to each reaction.
- Add varying concentrations of **GSK1059615** or DMSO (vehicle control) to the reactions.
- Initiate the reaction by adding ATP to a final concentration of 100 μM in 1x kinase buffer.
- Incubate the reactions at 30°C for 30 minutes.
- Stop the reactions by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Perform a Western blot using a primary antibody specific for phosphorylated S6K to detect the product of the kinase reaction.
- Visualize the protein bands using an appropriate detection method.

Cell Viability (MTT) Assay

This protocol provides a method to assess the effect of **GSK1059615** on cell viability.

Materials:

- Cancer cell line of interest
- **GSK1059615**
- Cell culture medium
- 96-well plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **GSK1059615** for the desired duration (e.g., 72 hours).
- Add 10 µL of MTT solution to each well.
- Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Mix thoroughly to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Apoptosis (Caspase-Glo® 3/7) Assay

This luminescent assay measures caspase-3 and -7 activities as an indicator of apoptosis.

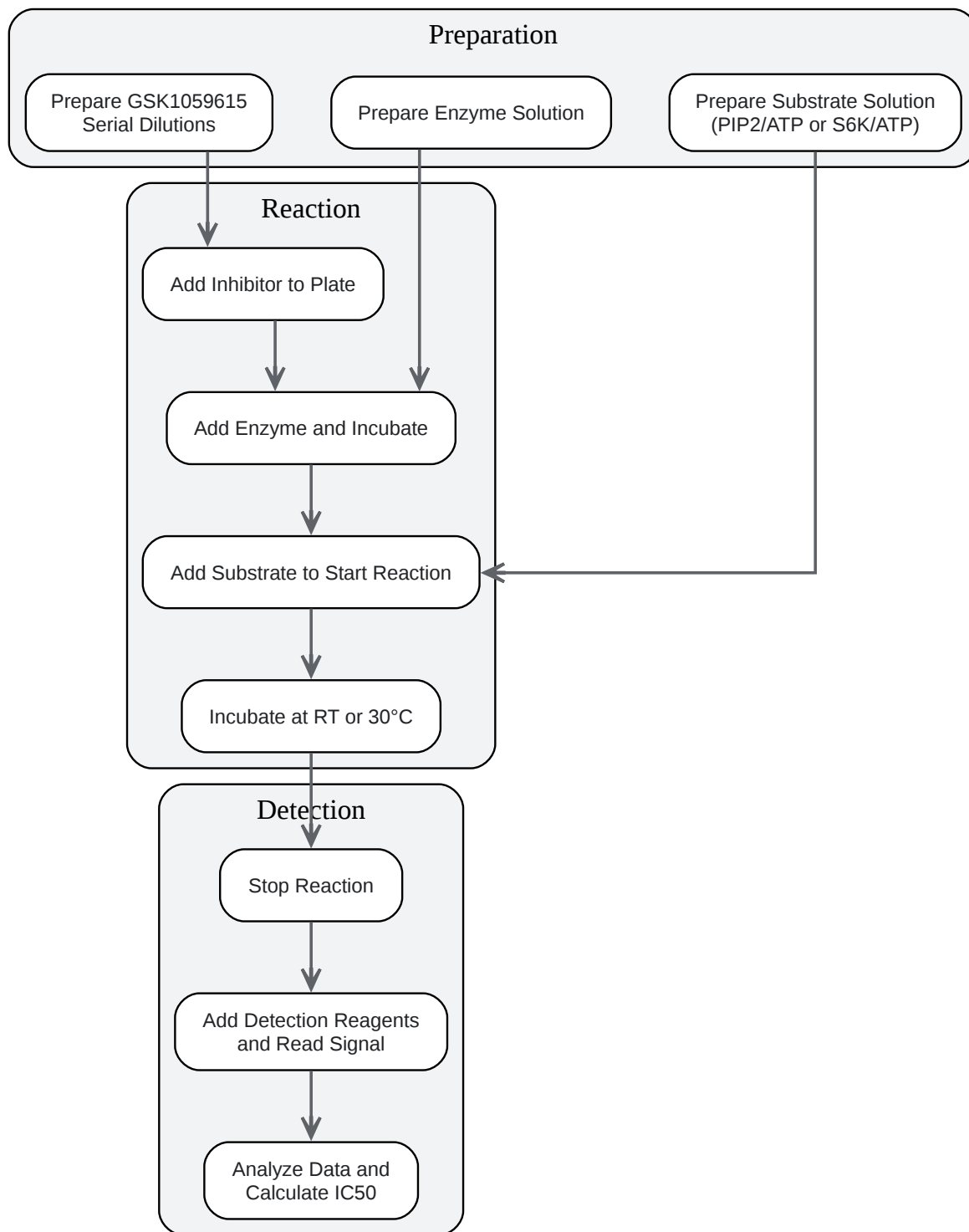
Materials:

- Cells treated with **GSK1059615** in 96-well plates
- Caspase-Glo® 3/7 Reagent

Procedure:

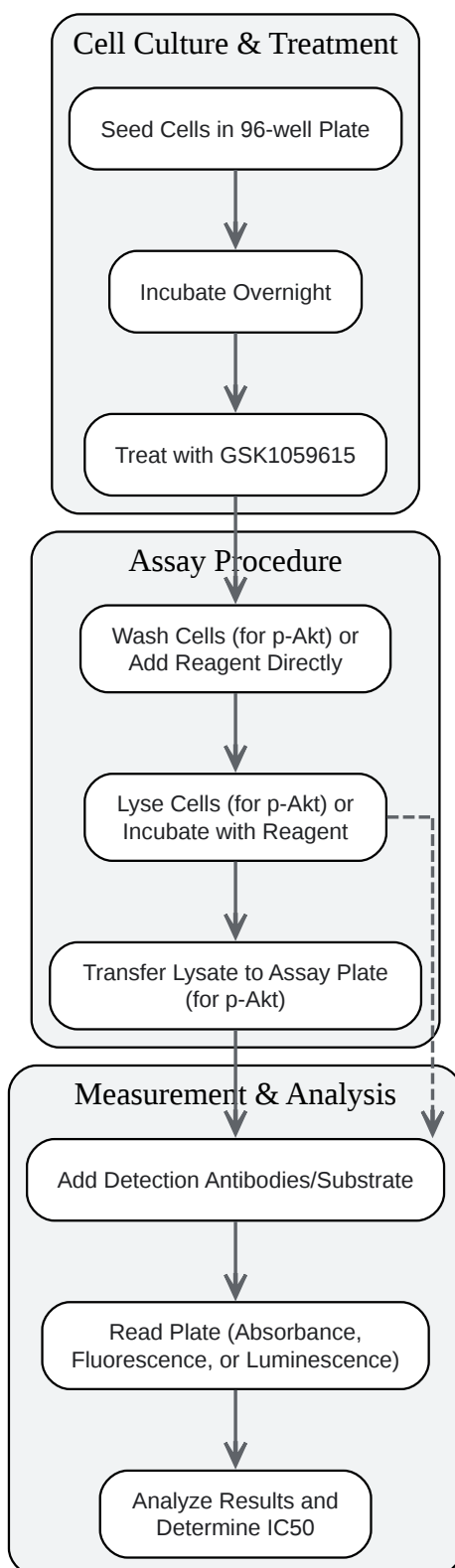
- Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
- Equilibrate the reagent to room temperature before use.
- Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the treated cells.
- Mix the contents of the wells by gentle shaking.
- Incubate the plate at room temperature for 1 to 2 hours, protected from light.
- Measure the luminescence of each well using a luminometer.
- An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Experimental Workflows



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Caption: General workflow for an in vitro kinase assay.



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Caption: General workflow for a cell-based assay.

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